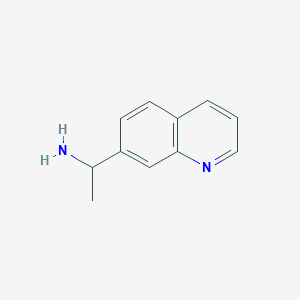
1-(Quinolin-7-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-7-yl)ethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to an ethanamine group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanamine can be synthesized through several methods. One common method involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of 1-(Quinolin-7-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
1-(Quinolin-7-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the development of new catalytic systems and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including malaria, tuberculosis, and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical intermediates. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, this compound can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately causing cell death. In anticancer research, the compound can interfere with cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-(Quinolin-7-yl)ethanamine can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, which has a wide range of applications in medicine and industry.
1-(Quinolin-8-yl)ethanamine: A similar compound with the ethanamine group attached at a different position on the quinoline ring, leading to different chemical and biological properties.
2-(Quinolin-7-yl)ethanamine: Another similar compound with the ethanamine group attached at a different position, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3 |
InChI Key |
KQDLTZCJNNAUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


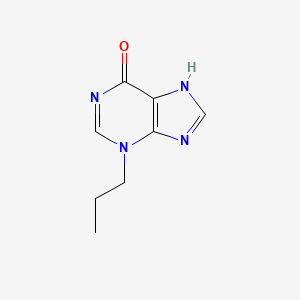
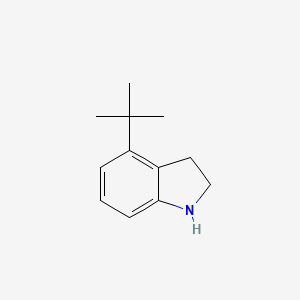
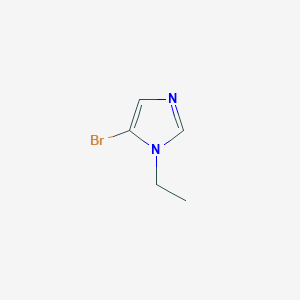


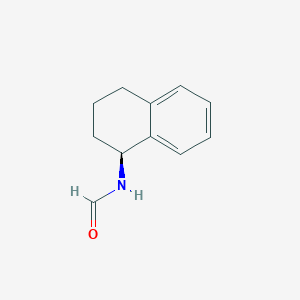
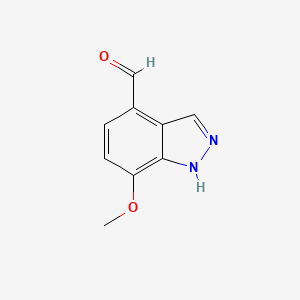

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)


